molecular formula C11H11ClFNO B7891783 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile

Cat. No.: B7891783
M. Wt: 227.66 g/mol
InChI Key: JJCDTYBQLUWXTQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a chemical compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 3-chloro-4-fluorophenol with pentanenitrile chloride under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.

  • Cyanation Reaction: Another method involves the cyanation of 3-chloro-4-fluorophenol using a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst like copper(I) iodide.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the phenyl ring to a quinone derivative using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed to convert the nitrile group to an amine using hydrogenation over a palladium catalyst.

  • Substitution: Substitution reactions at the phenyl ring can be achieved using electrophilic aromatic substitution, where reagents like bromine or nitric acid are used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline medium.

  • Reduction: Hydrogen gas, palladium catalyst.

  • Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

  • Oxidation: 3-Chloro-4-fluorophenol quinone.

  • Reduction: 5-(3-Chloro-4-fluoro-phenyl)pentanenitrile amine.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile: The target compound.

  • 5-(3-Chloro-4-methoxy-phenoxy)pentanenitrile: Similar structure with a methoxy group instead of fluorine.

  • 5-(3-Chloro-4-nitro-phenoxy)pentanenitrile: Similar structure with a nitro group instead of fluorine.

Uniqueness: The presence of the fluorine atom in the phenyl ring of this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-10-8-9(4-5-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDTYBQLUWXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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